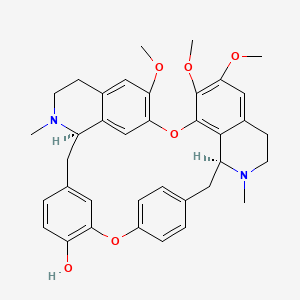

Oxycanthine

Description

Properties

IUPAC Name |

20,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-6-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H40N2O6/c1-38-14-12-24-19-32(41-3)33-21-27(24)28(38)17-23-8-11-30(40)31(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)20-34(42-4)36(43-5)37(35)45-33/h6-11,18-21,28-29,40H,12-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGNHIFJNOKGSKI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H40N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

608.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Oxyacanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

548-40-3 | |

| Record name | Oxyacanthine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxyacanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

212 - 214 °C | |

| Record name | Oxyacanthine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Oxyacanthine's Mechanism of Action in Neuronal Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyacanthine, a bisbenzylisoquinoline alkaloid, is a natural compound with potential neuropharmacological activity. While direct experimental data on oxyacanthine's effects on neuronal cells is limited, its structural similarity to other well-characterized bisbenzylisoquinoline alkaloids, such as tetrandrine and dauricine, strongly suggests a primary mechanism of action involving the modulation of voltage-gated calcium channels (VGCCs). This technical guide synthesizes the available evidence for this proposed mechanism, presents quantitative data from related compounds to infer potential efficacy, details the experimental protocols required to validate these hypotheses for oxyacanthine, and provides visual representations of the key signaling pathways and experimental workflows.

Core Hypothesis: Oxyacanthine as a Neuronal Calcium Channel Modulator

The central hypothesis for oxyacanthine's mechanism of action in neuronal cells is its function as a voltage-gated calcium channel blocker. This is based on substantial evidence from studies on structurally analogous bisbenzylisoquinoline alkaloids. These compounds have been shown to inhibit various types of VGCCs, which are critical for neuronal excitability and neurotransmitter release.

Bisbenzylisoquinoline alkaloids like tetrandrine and dauricine have been demonstrated to block L-type, P-type, and T-type calcium channels in neuronal and neuro-like cells[1][2]. The blockade of these channels leads to a reduction in calcium influx into the neuron, which in turn modulates key cellular processes.

Impact on Neuronal Signaling

The influx of calcium through VGCCs is a critical step in the release of neurotransmitters from presynaptic terminals[3]. By blocking these channels, oxyacanthine is hypothesized to reduce the release of excitatory neurotransmitters like glutamate and inhibitory neurotransmitters like GABA. This modulation of neurotransmission can have profound effects on neuronal circuit activity.

Furthermore, dysregulated calcium homeostasis is implicated in various neurodegenerative processes. By limiting excessive calcium entry, oxyacanthine may exert neuroprotective effects, a property observed in related alkaloids like dauricine, which has been shown to protect cortical neurons from hypoxic and hypoglycemic damage by inhibiting calcium release from the endoplasmic reticulum and influx from the extracellular space[4].

Quantitative Data from Structurally Related Alkaloids

To provide a quantitative context for the potential efficacy of oxyacanthine, the following tables summarize the inhibitory concentrations (IC50) of the related bisbenzylisoquinoline alkaloids, tetrandrine and daurisoline, on neuronal calcium channels and neurotransmitter release.

| Compound | Assay | Cell/Tissue Type | Effect | IC50 Value | Reference |

| Tetrandrine | Whole-cell patch clamp | Rat neurohypophysial nerve terminals | Inhibition of non-inactivating Ca2+ current | 10.1 µM | [5] |

| Tetrandrine | Single-channel recording | Rat neurohypophysial nerve terminals | Blockade of maxi-Ca2+-activated K+ channel | 0.21 µM | [5] |

| Daurisoline | Neurotransmitter release assay | Rat brain slices | Inhibition of GABA release | 8 µM | [6] |

| Daurisoline | Neurotransmitter release assay | Rat brain slices | Inhibition of glutamate release | 18 µM | [6] |

Table 1: Quantitative data for the inhibitory effects of tetrandrine and daurisoline on neuronal ion channels and neurotransmitter release.

Key Signaling Pathways

The proposed mechanism of action of oxyacanthine primarily involves the disruption of the canonical signaling pathway that links neuronal depolarization to neurotransmitter release. The following diagram illustrates this proposed pathway.

Experimental Protocols

To empirically validate the hypothesized mechanism of action of oxyacanthine in neuronal cells, a series of electrophysiological and cell imaging experiments are necessary. The following are detailed methodologies for key experiments.

Whole-Cell Patch Clamp Electrophysiology

This technique is the gold standard for studying the effect of a compound on ion channel activity in individual neurons.

Objective: To measure the effect of oxyacanthine on voltage-gated calcium currents.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line (e.g., SH-SY5Y, PC-12).

-

Patch clamp rig with amplifier, micromanipulator, and data acquisition system.

-

Borosilicate glass capillaries for pulling micropipettes.

-

External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

-

Internal solution (in mM): 120 Cs-methanesulfonate, 10 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP (pH 7.2).

-

Oxyacanthine stock solution.

Procedure:

-

Prepare neuronal cells on coverslips suitable for microscopy.

-

Pull micropipettes to a resistance of 3-5 MΩ when filled with the internal solution.

-

Mount a coverslip in the recording chamber and perfuse with external solution.

-

Approach a neuron with the micropipette and form a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -80 mV.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium currents.

-

Record baseline calcium currents.

-

Perfuse the recording chamber with the external solution containing various concentrations of oxyacanthine.

-

Repeat the voltage-step protocol at each concentration of oxyacanthine.

-

Analyze the data to determine the effect of oxyacanthine on the current-voltage relationship and calculate the IC50 value.

Intracellular Calcium Imaging

This method allows for the visualization of changes in intracellular calcium concentration in a population of neurons in response to stimuli and drug application.

Objective: To measure the effect of oxyacanthine on depolarization-evoked intracellular calcium transients.

Materials:

-

Primary neuronal cell culture or a suitable neuronal cell line.

-

Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Fluorescence microscope with a high-speed camera.

-

High-potassium external solution for depolarization (e.g., 50 mM KCl).

-

Oxyacanthine stock solution.

Procedure:

-

Culture neurons on glass-bottom dishes.

-

Load the cells with a calcium indicator dye according to the manufacturer's protocol.

-

Wash the cells to remove excess dye.

-

Mount the dish on the microscope stage and perfuse with normal external solution.

-

Record baseline fluorescence.

-

Perfuse with the high-potassium solution to depolarize the cells and evoke a calcium influx, and record the change in fluorescence.

-

Wash with normal external solution to allow the cells to recover.

-

Incubate the cells with various concentrations of oxyacanthine.

-

Repeat the depolarization step with the high-potassium solution in the presence of oxyacanthine and record the fluorescence change.

-

Analyze the data to determine the effect of oxyacanthine on the amplitude of the calcium transients.

Neurotransmitter Release Assay

This assay quantifies the amount of neurotransmitter released from a neuronal culture, providing a direct measure of the functional consequence of ion channel modulation.

Objective: To determine the effect of oxyacanthine on the depolarization-evoked release of glutamate.

Materials:

-

Synaptosome preparation or primary cortical neuron culture.

-

High-performance liquid chromatography (HPLC) system with fluorescence detection.

-

Depolarization buffer (high KCl).

-

Oxyacanthine stock solution.

Procedure:

-

Prepare synaptosomes or culture cortical neurons.

-

Pre-incubate the neuronal preparation with various concentrations of oxyacanthine.

-

Stimulate neurotransmitter release by adding the depolarization buffer.

-

Collect the supernatant containing the released neurotransmitters.

-

Derivatize the samples for fluorescence detection.

-

Analyze the samples using HPLC to quantify the amount of glutamate released.

-

Compare the amount of glutamate released in the presence and absence of oxyacanthine.

Conclusion and Future Directions

The available evidence strongly suggests that oxyacanthine's primary mechanism of action in neuronal cells is the blockade of voltage-gated calcium channels. This is supported by the known pharmacology of its structural analogs, tetrandrine and dauricine. This inhibitory action on calcium influx is predicted to reduce neurotransmitter release and may confer neuroprotective properties.

Future research should focus on direct experimental validation of these hypotheses. The protocols outlined in this guide provide a framework for characterizing the specific effects of oxyacanthine on different subtypes of neuronal calcium channels, quantifying its potency, and elucidating its impact on synaptic transmission and neuronal viability. Such studies are essential for determining the therapeutic potential of oxyacanthine in the context of neurological and psychiatric disorders.

References

- 1. Tetrandrine: a new ligand to block voltage-dependent Ca2+ and Ca(+)-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. P-type calcium channels are blocked by the alkaloid daurisoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Physiology, Pathology, and Pharmacology of Voltage-Gated Calcium Channels and Their Future Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuroprotective effect of dauricine in cortical neuron culture exposed to hypoxia and hypoglycemia: involvement of correcting perturbed calcium homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tetrandrine blocks a slow, large-conductance, Ca(2+)-activated potassium channel besides inhibiting a non-inactivating Ca2+ current in isolated nerve terminals of the rat neurohypophysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of the putative P-type calcium channel blocker, R,R-(-)-daurisoline on neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Oxyacanthine: Natural Sources and Extraction Methods

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxyacanthine, a bisbenzylisoquinoline alkaloid, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the natural sources of oxyacanthine, detailing its prevalence in various plant species. Furthermore, this document outlines detailed methodologies for the extraction and purification of oxyacanthine, presenting quantitative data to inform and guide researchers in their procurement and utilization of this promising bioactive compound.

Natural Sources of Oxyacanthine

Oxyacanthine is predominantly found in plants belonging to the Berberis genus (Family: Berberidaceae). Various species within this genus have been identified as rich sources of this alkaloid, often co-occurring with other pharmacologically active compounds such as berberine. The concentration of oxyacanthine can vary depending on the plant species, the specific part of the plant utilized, geographical location, and harvesting time.

Primary Plant Sources

Several Berberis species are notable for their oxyacanthine content. These include, but are not limited to:

-

Berberis aristata : Commonly known as Indian barberry or "Daruharidra," the root bark of this plant is a significant source of oxyacanthine.[1]

-

Berberis vulgaris : Also known as common barberry or European barberry, its roots are a well-documented source of oxyacanthine.[2]

-

Berberis asiatica : This species, found in the Himalayan region, also contains oxyacanthine in its roots and stems.[3][4]

-

Berberis corallina : The root and bark of this species are known to contain oxyacanthine.

-

Berberis thunbergii : While primarily known for other alkaloids, this species also contains oxyacanthine.[3]

-

Berberis lycium : The root bark of this species has been shown to contain oxyacanthine.[5]

Quantitative Analysis of Oxyacanthine in Plant Sources

Quantitative data on the precise percentage yield of oxyacanthine from various Berberis species is not extensively documented in publicly available literature, with most studies focusing on the more abundant alkaloid, berberine. However, comparative analyses indicate that the concentration of oxyacanthine is generally lower than that of berberine. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantitative analysis of oxyacanthine in plant extracts.

Table 1: Quantitative Data on Alkaloid Content in Berberis Species

| Plant Species | Plant Part | Oxyacanthine Content (% w/w) | Berberine Content (% w/w) | Method of Analysis | Reference |

| Berberis aristata | Root Bark | Not explicitly quantified | 3.18 | HPLC | [6] |

| Berberis vulgaris | Roots | Not explicitly quantified | 2.44 (as berberine chloride) | HPLC | [2] |

| Berberis tinctoria | Not specified | Not explicitly quantified | 1.46 | HPLC | [6] |

| Berberis asiatica | Stem | Lower than B. aristata | Higher than B. aristata | Not specified | [4] |

| Berberis ceylanica | Stem | Not explicitly quantified | 1.50 (methanolic extract) | TLC Densitometry | [7] |

Note: The table highlights the lack of specific quantitative data for oxyacanthine and is primarily based on studies focusing on berberine. Further targeted quantitative studies on oxyacanthine are warranted.

Extraction and Purification of Oxyacanthine

The extraction and purification of oxyacanthine from its natural sources involve a multi-step process designed to isolate the alkaloid from a complex mixture of plant metabolites. The general workflow includes initial solvent extraction, followed by purification steps such as liquid-liquid partitioning and chromatography.

General Experimental Workflow for Oxyacanthine Extraction and Purification

Detailed Experimental Protocols

This protocol is a standard method for the initial extraction and separation of alkaloids from plant material.

Materials and Reagents:

-

Dried and powdered root bark of a Berberis species (e.g., Berberis aristata)

-

Methanol or Ethanol (95%)

-

Hydrochloric acid (HCl), 1% solution

-

Ammonium hydroxide (NH₄OH), concentrated solution

-

Chloroform or Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Separatory funnel

-

Filter paper

Procedure:

-

Extraction: Macerate the powdered plant material (e.g., 1 kg) in methanol or ethanol (e.g., 5 L) for 48-72 hours at room temperature with occasional stirring.[8]

-

Filtration and Concentration: Filter the extract through filter paper. Repeat the extraction process with the remaining plant material twice more. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Acidification: Dissolve the crude extract in a 1% HCl solution. This step protonates the alkaloids, making them water-soluble.

-

Basification and Extraction: Filter the acidic solution to remove any insoluble material. Basify the filtrate to a pH of approximately 8-9 with concentrated ammonium hydroxide.[8] This deprotonates the alkaloids, making them soluble in organic solvents.

-

Liquid-Liquid Partitioning: Transfer the basified aqueous solution to a separatory funnel and extract it multiple times with chloroform or dichloromethane.[9]

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and filter. Concentrate the organic extract under reduced pressure to yield a crude tertiary alkaloid fraction containing oxyacanthine.

This protocol describes the purification of the crude alkaloid fraction using column chromatography.

Materials and Reagents:

-

Crude tertiary alkaloid fraction from Protocol 1

-

Silica gel (60-120 or 70-230 mesh) for column chromatography[10]

-

Solvents for mobile phase (e.g., hexane, ethyl acetate, methanol, chloroform in various ratios)

-

Glass chromatography column

-

Fraction collector (optional)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, ensuring no air bubbles are trapped.[10]

-

Sample Loading: Adsorb the crude alkaloid extract onto a small amount of silica gel to create a dry powder. Carefully load this onto the top of the packed column.[10]

-

Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by introducing more polar solvents (e.g., a gradient of hexane-ethyl acetate, followed by ethyl acetate-methanol).[11]

-

Fraction Collection: Collect the eluate in fractions of a fixed volume.

-

TLC Monitoring: Monitor the separation by running TLC on the collected fractions. Spot the fractions on a TLC plate and develop it in an appropriate solvent system. Visualize the spots under a UV lamp.

-

Pooling and Concentration: Combine the fractions that show a pure spot corresponding to oxyacanthine (based on comparison with a standard, if available, or further analytical characterization). Concentrate the pooled fractions to obtain purified oxyacanthine.

Signaling Pathways and Mechanisms of Action

The molecular mechanisms and signaling pathways through which oxyacanthine exerts its biological effects are an active area of research. While much of the focus has been on the related alkaloid berberine, some studies have begun to elucidate the pathways influenced by oxyacanthine.

Anticancer Effects

Alkaloids, as a class of compounds, are known to exert cytotoxic effects on cancer cells through various mechanisms, including the induction of apoptosis.[2] The anticancer activity of plant extracts containing oxyacanthine, such as from Crataegus oxyacantha (a different plant genus), has been linked to the regulation of the canonical Wnt signaling pathway in breast cancer cells.[12]

Cardiovascular Effects

The cardiovascular effects of alkaloids from Berberis species are often attributed to their ability to modulate key signaling pathways involved in vascular function. While specific studies on oxyacanthine are limited, the cardiovascular effects of berberine, which shares a similar structural backbone, are well-documented and may provide insights into the potential mechanisms of oxyacanthine. These effects are often mediated through the AMPK cascade, which plays a crucial role in cardiovascular and metabolic disorders.[13]

Conclusion

Oxyacanthine represents a valuable natural product with significant therapeutic potential. The Berberis genus stands out as the primary source for this alkaloid. The extraction and purification of oxyacanthine can be effectively achieved through a combination of solvent extraction, acid-base partitioning, and chromatographic techniques. Further research is needed to fully elucidate the specific signaling pathways modulated by oxyacanthine to unlock its full therapeutic potential. This guide provides a foundational framework for researchers to advance the study and application of this important bioactive compound.

References

- 1. Genus Berberis and Berberine HPLC: An Overview: Ingenta Connect [ingentaconnect.com]

- 2. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Berbamine, Oxyacanthine and Rutin from Berberis asiatica as anti-SARS-CoV-2 compounds: An in silico study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. View of A Comparative Study of Berberis aristata D C and Berberis asiatica Roxb ex D C [ijpba.info]

- 5. Isolation of Oxyberberine and β-Sitosterol from Berberis lycium Royle Root Bark Extract and In Vitro Cytotoxicity against Liver and Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ir.lib.cyut.edu.tw [ir.lib.cyut.edu.tw]

- 7. dr.lib.sjp.ac.lk [dr.lib.sjp.ac.lk]

- 8. florajournal.com [florajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. repository.up.ac.za [repository.up.ac.za]

- 12. In Vitro Anti-cancer Effect of Crataegus oxyacantha Berry Extract on Hormone Receptor Positive and Triple Negative Breast Cancers via Regulation of Canonical Wnt Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. restorativemedicine.org [restorativemedicine.org]

Pharmacological Profiling of Oxycanthine and Its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxycanthine, a bisbenzylisoquinoline alkaloid, and its structural analogues represent a class of natural compounds with significant therapeutic potential. Found in various plant species, these molecules have garnered considerable interest in the scientific community for their diverse pharmacological activities, including potent anti-cancer, anti-inflammatory, and cardiovascular effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound and its prominent analogues, such as tetrandrine and fangchinoline. It is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering detailed insights into their mechanisms of action, quantitative efficacy, and the experimental methodologies used for their evaluation. The guide summarizes key quantitative data in structured tables, provides detailed experimental protocols, and visualizes the complex signaling pathways modulated by these compounds.

Core Pharmacological Activities

This compound and its analogues exhibit a broad spectrum of biological activities, with their anti-cancer and anti-inflammatory properties being the most extensively studied. These compounds exert their effects by modulating multiple cellular processes and signaling pathways that are often dysregulated in disease states.

Anticancer Activity

The anticancer potential of this compound and its analogues has been demonstrated across a variety of cancer cell lines. Their mechanisms of action are multifaceted and include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of cell proliferation, migration, and invasion.[1]

Data Presentation: In Vitro Anticancer Activity of this compound Analogues

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| Tetrandrine | HT-29 | Colon Cancer | - | [1] |

| Tetrandrine | CT-26 | Colon Cancer | - | [1] |

| Tetrandrine | 786-O | Renal Cell Carcinoma | - | [1] |

| Tetrandrine | 769-P | Renal Cell Carcinoma | - | [1] |

| Tetrandrine | ACHN | Renal Cell Carcinoma | - | [1] |

| Tetrandrine | SAS | Oral Cancer | - | [1] |

| Tetrandrine | HSC-3 | Oral Cancer | - | [1] |

| Tetrandrine | PC3 | Prostate Cancer | - | [1] |

| Tetrandrine | DU145 | Prostate Cancer | - | [1] |

| Fangchinoline | MDA-MB-231 | Breast Cancer | - | [2] |

| Fangchinoline | PC3 | Prostate Cancer | - | [3] |

| Fangchinoline | WM9 | Melanoma | - | [3] |

| Fangchinoline | HEL | Leukemia | - | [3] |

| Fangchinoline | K562 | Leukemia | - | [3] |

Note: Specific IC50 values were not consistently available in the provided search results, but the references indicate significant activity.

Anti-inflammatory Activity

This compound and its analogues have shown promising anti-inflammatory effects. Several bisbenzylisoquinoline alkaloids have been reported to possess anti-inflammatory properties, suggesting a class effect.[4][5] The mechanisms underlying these effects are often linked to the modulation of key inflammatory signaling pathways, such as the NF-κB pathway. The anti-inflammatory actions of these compounds make them potential candidates for the treatment of various inflammatory conditions.

Cardiovascular Effects

Certain bisbenzylisoquinoline alkaloids, including the analogue tetrandrine, have been shown to possess cardiovascular effects, such as antihypertensive and antiarrhythmic properties.[6] These effects are often attributed to their ability to act as calcium channel blockers.[6] The cardiovascular profile of this compound itself is an area that warrants further investigation to fully understand its therapeutic potential in cardiovascular diseases.

Signaling Pathways Modulated by this compound Analogues

The pharmacological effects of this compound analogues are mediated through their interaction with and modulation of critical intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for the development of targeted therapies.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a key regulator of cell survival, proliferation, and growth. Its aberrant activation is a common feature in many cancers. The analogue fangchinoline has been shown to suppress the PI3K/Akt pathway, leading to the induction of apoptosis in cancer cells.[7]

Caption: PI3K/Akt signaling pathway and its inhibition by this compound analogues.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is also implicated in cancer. The analogue tetrandrine has been shown to modulate the MAPK/ERK pathway as part of its anticancer mechanism.[1]

Caption: MAPK/ERK signaling pathway and its modulation by this compound analogues.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Its constitutive activation is a hallmark of many chronic inflammatory diseases and cancers. Fangchinoline has been reported to modulate the NF-κB pathway, contributing to its anti-inflammatory and anticancer effects.[8]

Caption: NF-κB signaling pathway and its inhibition by this compound analogues.

Experimental Protocols

To ensure the reproducibility and standardization of research on this compound and its analogues, this section provides detailed methodologies for key in vitro assays used to assess their pharmacological activities.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content. It is a reliable and sensitive method for in vitro cytotoxicity screening.[9][10][11][12]

Materials:

-

96-well microtiter plates

-

Cancer cell lines

-

Complete cell culture medium

-

This compound or its analogues

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat cells with various concentrations of this compound or its analogues and incubate for a specified period (e.g., 48-72 hours).

-

Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well and incubating at 4°C for 1 hour.[9]

-

Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry.[13]

-

SRB Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[9]

-

Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.[9]

-

Solubilization of Bound Dye: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.[10]

-

Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Experimental workflow of the Sulforhodamine B (SRB) assay.

Hoechst 33342/Propidium Iodide (PI) Double Staining for Apoptosis

This assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on nuclear morphology and membrane integrity. Hoechst 33342 is a cell-permeable DNA stain that stains the condensed chromatin in apoptotic cells more brightly, while PI is a non-permeable DNA stain that only enters cells with compromised membranes (late apoptotic and necrotic cells).[14]

Materials:

-

Cancer cell lines

-

This compound or its analogues

-

Phosphate-buffered saline (PBS)

-

Hoechst 33342 solution

-

Propidium Iodide (PI) solution

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Treatment: Culture cells in appropriate vessels and treat with this compound or its analogues for the desired time to induce apoptosis.

-

Cell Harvesting: Harvest the cells and wash them with cold PBS.

-

Staining: Resuspend the cells in a staining solution containing Hoechst 33342 and PI.[14]

-

Incubation: Incubate the cells in the dark at room temperature for 15-30 minutes.[15]

-

Analysis: Analyze the stained cells using a fluorescence microscope or a flow cytometer.

-

Viable cells: Normal-sized nuclei with low Hoechst fluorescence and no PI staining.

-

Early apoptotic cells: Condensed or fragmented nuclei with bright Hoechst fluorescence and no PI staining.

-

Late apoptotic/necrotic cells: Bright Hoechst fluorescence and positive PI staining.

-

Caption: Workflow and interpretation of the Hoechst 33342/PI apoptosis assay.

Conclusion and Future Directions

This compound and its analogues have emerged as a promising class of natural compounds with significant pharmacological activities, particularly in the realms of cancer and inflammation. Their ability to modulate multiple key signaling pathways underscores their potential as multi-targeted therapeutic agents. This guide has provided a comprehensive overview of their pharmacological profile, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

While the analogues tetrandrine and fangchinoline have been more extensively studied, further research is warranted to fully elucidate the specific pharmacological profile and molecular targets of this compound itself. Future investigations should focus on generating more comprehensive quantitative data for this compound across a wider range of assays and cell lines. In-depth studies are also needed to precisely map the interactions of this compound within the PI3K/Akt, MAPK/ERK, and NF-κB signaling pathways. Furthermore, in vivo studies are crucial to validate the preclinical efficacy and safety of this compound and its analogues, paving the way for their potential clinical development as novel therapeutic agents for cancer, inflammatory disorders, and cardiovascular diseases.

References

- 1. Tetrandrine, a Chinese plant-derived alkaloid, is a potential candidate for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacological activity of some bis-benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Cardiovascular pharmacological effects of bisbenzylisoquinoline alkaloid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fangchinoline induces gallbladder cancer cell apoptosis by suppressing PI3K/Akt/XIAP axis | PLOS One [journals.plos.org]

- 8. Fangchinoline, a Bisbenzylisoquinoline Alkaloid can Modulate Cytokine-Impelled Apoptosis via the Dual Regulation of NF-κB and AP-1 Pathways [mdpi.com]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. benchchem.com [benchchem.com]

- 11. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 12. 2.9. Sulforhodamine B (SRB) Assay [bio-protocol.org]

- 13. SRB assay for measuring target cell killing [protocols.io]

- 14. creative-bioarray.com [creative-bioarray.com]

- 15. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Historical Discovery and Synthesis Pathways of Oxycanthine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxycanthine, a bisbenzylisoquinoline alkaloid, has a long-standing presence in traditional medicine due to its natural occurrence in plants of the Berberis genus. This document provides a comprehensive overview of the historical discovery, modern synthetic pathways, and biosynthetic origins of this compound. Key quantitative data is presented in structured tables for clarity, and detailed experimental protocols for its total synthesis are provided. Furthermore, signaling pathways and experimental workflows are visualized through Graphviz diagrams to facilitate a deeper understanding of the complex processes involved in obtaining this pharmacologically relevant molecule.

Historical Discovery

The history of this compound is intrinsically linked to the medicinal use of plants from the Berberis species, particularly Berberis vulgaris, which has been a staple in traditional herbal medicine for over 2,500 years. These plants are known to produce a variety of alkaloids, with berberine being the most extensively studied.

While the exact date and individual credited with the first isolation of this compound are not prominently documented in readily available scientific literature, it is recognized as one of the many alkaloidal constituents of Berberis vulgaris. The initial characterization of these alkaloids began in the 19th century, a period marked by significant advancements in the field of natural product chemistry.

Table 1: Natural Sources of this compound

| Plant Species | Family | Plant Part |

| Berberis vulgaris | Berberidaceae | Root, Bark, Stem |

| Berberis asiatica | Berberidaceae | Not specified |

| Thalictrum foliolosum | Ranunculaceae | Not specified |

| Thalictrum petaloideum | Ranunculaceae | Not specified |

| Cocculus laurifolius | Menispermaceae | Not specified |

Quantitative data on the isolation yield of this compound from these sources is not consistently reported in the literature.

Synthesis Pathways

The complex structure of this compound, featuring a diaryl ether linkage and two stereocenters, has made its total synthesis a significant challenge. The first asymmetric total synthesis was a landmark achievement, providing a blueprint for the laboratory production of this natural product and its analogs.[1]

Retrosynthetic Analysis

The retrosynthetic strategy for this compound hinges on the disconnection of the macrocyclic diaryl ether, leading to two tetrahydroisoquinoline subunits. The key challenges in this approach are the stereoselective synthesis of these chiral building blocks and the efficient formation of the diaryl ether bond.

Key Synthetic Reactions

The successful total synthesis of this compound relies on two pivotal chemical transformations:

-

Noyori Asymmetric Hydrogenation: This reaction is employed to establish the crucial stereocenters in the tetrahydroisoquinoline fragments with high enantioselectivity.

-

Ullmann Condensation: This copper-catalyzed cross-coupling reaction is utilized for the formation of the diaryl ether linkage, which constitutes the macrocyclic core of this compound.

Experimental Protocols for Total Synthesis

The following protocols are based on the first asymmetric total synthesis of this compound.

Protocol 1: Synthesis of Chiral Tetrahydroisoquinoline Intermediates via Noyori Asymmetric Hydrogenation

A representative protocol for the asymmetric hydrogenation of an enamide precursor to a chiral tetrahydroisoquinoline.

-

Preparation of the Catalyst: In a glovebox, a solution of [RuCl(p-cymene)((R)-BINAP)]Cl (0.01 eq) in degassed methanol is prepared.

-

Hydrogenation Reaction: The enamide substrate (1.0 eq) is dissolved in degassed methanol. The catalyst solution is added, and the mixture is transferred to a high-pressure hydrogenation vessel.

-

The vessel is charged with hydrogen gas to a pressure of 50 atm.

-

The reaction is stirred at 50 °C for 24 hours.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the chiral tetrahydroisoquinoline product.

Protocol 2: Macrocyclization via Ullmann Condensation

A representative protocol for the intramolecular Ullmann coupling to form the diaryl ether linkage.

-

Reaction Setup: A solution of the two linked tetrahydroisoquinoline fragments (1.0 eq) in anhydrous pyridine is prepared in a flame-dried flask under an argon atmosphere.

-

Addition of Reagents: Copper(I) iodide (2.0 eq) and cesium carbonate (3.0 eq) are added to the solution.

-

Reaction Conditions: The reaction mixture is heated to 120 °C and stirred for 48 hours.

-

Work-up and Purification: The reaction is cooled to room temperature and filtered through a pad of Celite. The filtrate is concentrated, and the residue is purified by preparative high-performance liquid chromatography (HPLC) to yield this compound.

Table 2: Quantitative Data for the Total Synthesis of this compound

| Step | Reaction | Key Reagents | Yield (%) |

| 1 | Noyori Asymmetric Hydrogenation | [RuCl(p-cymene)((R)-BINAP)]Cl, H₂ | >95% (ee >99%) |

| 2 | Ullmann Condensation | CuI, Cs₂CO₃ | ~40% |

Yields are approximate and based on representative examples from the literature.

Biosynthesis Pathway

The biosynthesis of this compound in plants proceeds through the oxidative coupling of two molecules of N-methylcoclaurine. This process is catalyzed by specific enzymes that control the regioselectivity and stereoselectivity of the bond formations.

The proposed biosynthetic pathway involves the following key steps:

-

Formation of N-methylcoclaurine: This precursor is derived from the amino acid tyrosine through a series of enzymatic reactions.

-

Oxidative Coupling: Two molecules of N-methylcoclaurine, one (S)- and one (R)-enantiomer, are coupled through the action of a cytochrome P450 enzyme. This enzyme facilitates the formation of the initial C-O diaryl ether bond.

-

Intramolecular Cyclization: A subsequent intramolecular C-C bond formation, also likely catalyzed by a cytochrome P450 enzyme, leads to the formation of the characteristic bisbenzylisoquinoline scaffold of this compound.[2]

Caption: Proposed biosynthetic pathway of this compound.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: 1H and 13C NMR Spectral Data for this compound

| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |

| 1 | 3.8 - 4.0 (m) | ~55 |

| 1' | 3.8 - 4.0 (m) | ~55 |

| 3 | 2.5 - 2.8 (m) | ~45 |

| 3' | 2.5 - 2.8 (m) | ~45 |

| 4 | 2.9 - 3.2 (m) | ~25 |

| 4' | 2.9 - 3.2 (m) | ~25 |

| 5 | 6.5 - 6.7 (s) | ~110 |

| 5' | 6.5 - 6.7 (s) | ~110 |

| 6-OCH₃ | ~3.8 (s) | ~56 |

| 7-OCH₃ | ~3.9 (s) | ~56 |

| 8 | 6.7 - 6.9 (d) | ~120 |

| 8' | 6.7 - 6.9 (d) | ~120 |

| 10 | 6.9 - 7.1 (d) | ~130 |

| 10' | 6.9 - 7.1 (d) | ~130 |

| 11 | 145 - 150 | |

| 11' | 145 - 150 | |

| 12 | 145 - 150 | |

| 12'-OH | ~5.5 (br s) | 140 - 145 |

| N-CH₃ | ~2.5 (s) | ~42 |

| N'-CH₃ | ~2.5 (s) | ~42 |

Note: The spectral data are approximate and may vary depending on the solvent and instrument used. The provided data is a compilation from typical values for bisbenzylisoquinoline alkaloids and available data for this compound.

Conclusion

This compound remains a molecule of significant interest to the scientific community, bridging a rich history of traditional medicine with modern synthetic and biosynthetic exploration. The development of a total synthesis route has opened avenues for the creation of novel analogs with potentially enhanced therapeutic properties. Further elucidation of its biosynthetic pathway could enable the production of this compound through biotechnological approaches. This guide provides a foundational understanding for researchers and professionals engaged in the discovery and development of new pharmaceuticals based on this complex natural product.

Visualizations

Caption: General workflow for the total synthesis of this compound.

References

In Vivo Bioavailability and Pharmacokinetics of Oxyacanthine: A Technical and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of late 2025, publicly available in vivo pharmacokinetic and bioavailability data for oxyacanthine is scarce. This guide provides a comprehensive methodological framework for conducting such studies, based on established principles for natural product and alkaloid pharmacology. The data tables and figures presented are illustrative templates for the presentation of results from future investigations.

Introduction

Oxyacanthine, a bisbenzylisoquinoline alkaloid found in plants of the Berberis genus, has garnered interest for its potential pharmacological activities. However, a critical gap exists in our understanding of its behavior in a biological system. This technical guide outlines the essential methodologies and conceptual frameworks required to thoroughly investigate the in vivo bioavailability and pharmacokinetics of oxyacanthine. The successful execution of these studies is paramount for any future preclinical and clinical development.

Bisbenzylisoquinoline alkaloids are a class of natural products that often exhibit poor oral absorption and complex metabolic profiles. Therefore, a robust and well-designed pharmacokinetic study is crucial to determine the feasibility of oxyacanthine as a therapeutic agent. This document will detail the necessary experimental protocols, from animal model selection to bioanalytical method validation, and provide templates for data presentation and visualization of key processes.

Hypothetical Quantitative Data Summary

While specific data for oxyacanthine is not currently available, the following tables are presented as a standardized format for reporting in vivo pharmacokinetic parameters. These tables are designed for clarity and ease of comparison across different studies and experimental conditions.

Table 1: Template for Single-Dose Pharmacokinetic Parameters of Oxyacanthine in Rodents

| Parameter | Intravenous (IV) Administration (Dose: X mg/kg) | Oral (PO) Administration (Dose: Y mg/kg) |

| Cmax (ng/mL) | - | [Insert Value] |

| Tmax (h) | - | [Insert Value] |

| AUC (0-t) (ng·h/mL) | [Insert Value] | [Insert Value] |

| AUC (0-inf) (ng·h/mL) | [Insert Value] | [Insert Value] |

| t1/2 (h) | [Insert Value] | [Insert Value] |

| CL (L/h/kg) | [Insert Value] | - |

| Vd (L/kg) | [Insert Value] | - |

| F (%) | - | [Insert Value] |

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC(0-t): Area under the plasma concentration-time curve from time zero to the last measurable concentration.

-

AUC(0-inf): Area under the plasma concentration-time curve from time zero to infinity.

-

t1/2: Elimination half-life.

-

CL: Total body clearance.

-

Vd: Volume of distribution.

-

F (%): Absolute oral bioavailability.

Table 2: Template for Tissue Distribution of Oxyacanthine in a Rodent Model (at Tmax post-oral administration)

| Tissue | Concentration (ng/g) | Tissue-to-Plasma Ratio |

| Liver | [Insert Value] | [Insert Value] |

| Kidney | [Insert Value] | [Insert Value] |

| Spleen | [Insert Value] | [Insert Value] |

| Heart | [Insert Value] | [Insert Value] |

| Lung | [Insert Value] | [Insert Value] |

| Brain | [Insert Value] | [Insert Value] |

| Muscle | [Insert Value] | [Insert Value] |

| Fat | [Insert Value] | [Insert Value] |

Detailed Experimental Protocols

The following sections outline the standard methodologies required for a comprehensive in vivo pharmacokinetic study of oxyacanthine.

Animal Models and Study Design

3.1.1 Animal Selection: The choice of animal model is critical for obtaining relevant data. Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic screening due to their well-characterized physiology and ease of handling. It is recommended to use healthy, adult male and female animals to assess for any sex-dependent differences in pharmacokinetics. Animals should be acclimatized for at least one week prior to the study under controlled conditions (temperature, humidity, and light/dark cycle) with ad libitum access to standard chow and water.

3.1.2 Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC) or equivalent regulatory body. Protocols should be designed to minimize animal stress and suffering. This includes the use of appropriate anesthesia for any surgical procedures and humane endpoints.

3.1.3 Dosing and Administration: For intravenous (IV) administration, oxyacanthine should be dissolved in a suitable vehicle (e.g., a mixture of saline, ethanol, and polyethylene glycol) and administered as a bolus dose via the tail vein. For oral (PO) administration, oxyacanthine can be formulated as a suspension or solution in an appropriate vehicle (e.g., 0.5% carboxymethylcellulose) and administered by oral gavage. Dose selection should be based on any available in vitro cytotoxicity or in vivo toxicity data. A minimum of two doses, differing by 5- to 10-fold, should be used to assess dose proportionality.

3.1.4 Blood Sampling: Serial blood samples (approximately 100-200 µL) should be collected at predetermined time points post-dose. For IV administration, typical time points include 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours. For PO administration, time points may include 0, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours. Blood samples should be collected from the jugular vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA or heparin). Plasma should be separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method Development and Validation

A sensitive and specific bioanalytical method is essential for the accurate quantification of oxyacanthine in biological matrices. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique.

3.2.1 Sample Preparation: Due to the complexity of plasma, a sample preparation step is necessary to remove proteins and other interfering substances. Common techniques include protein precipitation (PPT) with acetonitrile or methanol, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). The choice of method will depend on the physicochemical properties of oxyacanthine and the desired sensitivity. An internal standard (IS), structurally similar to oxyacanthine, should be added at the beginning of the sample preparation process to correct for variability.

3.2.2 LC-MS/MS Conditions: Chromatographic separation should be optimized to achieve a sharp peak for oxyacanthine and to separate it from any potential metabolites or endogenous interferences. A C18 reversed-phase column is a common starting point. The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with additives like formic acid or ammonium formate to improve ionization. Mass spectrometric detection should be performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for oxyacanthine and the IS need to be identified and optimized.

3.2.3 Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include:

-

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

-

Calibration Curve: A series of standards of known concentrations used to establish the relationship between instrument response and analyte concentration.

-

Accuracy and Precision: The closeness of the measured values to the true value and the degree of scatter between a series of measurements, respectively.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte.

-

Stability: The stability of the analyte in the biological matrix under different storage and processing conditions (e.g., freeze-thaw cycles, short-term benchtop stability, and long-term storage).

Visualizations of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate key conceptual frameworks for the in vivo pharmacokinetic analysis of oxyacanthine.

Conclusion

The study of in vivo bioavailability and pharmacokinetics is a cornerstone of drug development. While there is a clear need for empirical data on oxyacanthine, this guide provides the necessary framework for researchers to design and execute robust studies. By following these detailed methodologies, the scientific community can begin to fill the knowledge gap surrounding the absorption, distribution, metabolism, and excretion (ADME) of this promising natural product. The generation of high-quality pharmacokinetic data will be instrumental in guiding future research into the therapeutic potential of oxyacanthine.

A Technical Guide to the Structure-Activity Relationships of Bisbenzylisoquinoline Alkaloids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisbenzylisoquinoline (BBIQ) alkaloids represent a large and structurally diverse class of natural products primarily isolated from plants of the Menispermaceae, Berberidaceae, and Ranunculaceae families.[1][2] These molecules are characterized by two benzylisoquinoline units linked by one to three ether bridges.[1][3] Prominent members of this class, including tetrandrine, fangchinoline, and berbamine, have garnered significant scientific interest due to their wide spectrum of pharmacological activities.[4][5] BBIQ alkaloids have demonstrated potent anticancer, antiviral, and antimicrobial properties, making them valuable scaffolds in modern drug discovery and development.[4][5][6]

Understanding the relationship between the chemical structure of these alkaloids and their biological function—the structure-activity relationship (SAR)—is critical for optimizing their therapeutic potential.[7] This guide provides an in-depth analysis of the SAR of BBIQ alkaloids, focusing on their anticancer, antiviral, and antimicrobial activities. It consolidates quantitative data into structured tables, presents detailed experimental protocols for key assays, and utilizes visualizations to illustrate complex biological pathways and experimental workflows.

Anticancer Activity

BBIQ alkaloids exert their anticancer effects through various mechanisms, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the reversal of multidrug resistance (MDR) in cancer cells.[3][8][9] Alkaloids such as tetrandrine and fangchinoline have shown particular efficacy against colon and breast cancer cells, respectively.[3][8] Berbamine and its derivatives are being explored for their ability to target specific signaling axes in cancers like lymphoma.[10]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic activity of BBIQ alkaloids and their derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cell population. The tables below summarize the IC50 values for key BBIQ alkaloids against various human cancer cell lines.

Table 1: Cytotoxicity of Tetrandrine and Fangchinoline Derivatives

| Compound | Modification | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| Tetrandrine (TET) | - | H520 (Lung) | > 20 | [6] |

| Fangchinoline (FAN) | - | H520 (Lung) | > 20 | [6] |

| Derivative A2 | TET Derivative | A549 (Lung) | < 10 | [11] |

| Derivative A4 | TET Derivative | PLC/PRF/5 (Liver) | < 9 | [11] |

| Derivative B2 | FAN Derivative | K562 (Leukemia) | < 10 | [11] |

| Derivative B4 | FAN Derivative | BEL-7402 (Liver) | < 9 |[11] |

Table 2: Cytotoxicity of Berbamine Derivatives

| Compound | Modification | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|---|

| Berbamine | - | H9 (T-cell lymphoma) | 4.0 | [12] |

| Berbamine | - | RPMI8226 (Multiple Myeloma) | 6.19 | [12] |

| Derivative 2a | Substituted at OH and 5-position | RPMI8226 (Multiple Myeloma) | 0.30 | [12] |

| Derivative 4b | Substituted at OH and 5-position | H9 (T-cell lymphoma) | 0.36 |[12] |

SAR Insights:

-

The molecular structures of tetrandrine and fangchinoline are nearly identical, differing only at the C7 position where tetrandrine has a methoxy (-OCH3) group and fangchinoline has a hydroxyl (-OH) group.[3][8] This minor difference can influence their specific activities.

-

Chemical modifications of the parent alkaloids can significantly enhance cytotoxicity. For berbamine, simultaneous substitution at the hydroxyl (OH) and 5-position resulted in derivatives with substantially lower IC50 values, indicating increased potency.[12]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, specifically by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of living cells and can be quantified by measuring its absorbance.

Procedure:

-

Cell Seeding: Cancer cells are seeded into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the BBIQ alkaloid derivatives, typically in a serial dilution. A control group receives only the vehicle (e.g., DMSO). The plates are then incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the purple formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[13]

Visualization: Berbamine's Mechanism of Action

Berbamine has been identified as a promising lead compound for treating aggressive cancers like lymphoma by targeting the CaMKIIγ:cMyc signaling axis.[10] The following diagram illustrates this inhibitory pathway.

Caption: Berbamine inhibits the CaMKIIγ:cMyc axis, leading to reduced cancer cell proliferation.

Antiviral Activity

Several BBIQ alkaloids have demonstrated significant antiviral properties against a range of viruses, including human coronaviruses (HCoV), Zika virus (ZIKV), and Human Immunodeficiency Virus (HIV).[14][15][16] Their mechanisms often involve interfering with viral entry or replication processes.[15]

Quantitative Data: In Vitro Antiviral Efficacy

The antiviral activity is often expressed as the half-maximal effective concentration (EC50) or IC50, representing the concentration needed to inhibit viral activity by 50%.

Table 3: Antiviral Activity of Bisbenzylisoquinoline Alkaloids

| Compound | Virus | Assay System | EC50 / IC50 | Reference |

|---|---|---|---|---|

| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus Assay | IC50: 0.47-0.66 µM | [14] |

| Tetrandrine | SARS-CoV-2 | 293T-ACE2 cells | EC50: < 10 µM | [15] |

| Fangchinoline | HIV | Various strains | EC50: 0.8-1.7 µM | [15] |

| Cycleanine | HIV | - | EC50: 1.83 µg/mL | [15] |

| Warifteine | Zika Virus (ZIKV) | Vero Cells | IC50: 2.2 µg/mL | [17] |

| Methylwarifteine Mix | Zika Virus (ZIKV) | Vero Cells | IC50: 3.5 µg/mL |[17] |

SAR Insights:

-

Aromoline exhibited potent activity against multiple SARS-CoV-2 variants, with docking studies suggesting it interacts favorably at the spike/ACE2 interface.[14]

-

The BBIQ scaffold is a promising pharmacophore for developing broad-spectrum antiviral agents, as demonstrated by the activity of different alkaloids against diverse viruses like SARS-CoV-2, HIV, and ZIKV.[14][15]

Experimental Protocol: Pseudotyped Lentivirus Entry Assay

This assay is a safe and effective method to screen for inhibitors of viral entry, particularly for highly pathogenic viruses like SARS-CoV-2.[14]

Principle: A replication-defective lentiviral core is engineered to express a reporter gene (e.g., luciferase) and is "pseudotyped" with the surface envelope protein of the target virus (e.g., SARS-CoV-2 Spike protein). The entry of these pseudoparticles into host cells expressing the appropriate receptor (e.g., ACE2) results in the expression of the reporter gene, which can be quantified.

Procedure:

-

Cell Seeding: Host cells engineered to express the viral receptor (e.g., HEK293T-ACE2) are seeded in a 96-well plate.

-

Compound Incubation: Cells are pre-incubated with various concentrations of the test alkaloids for 1-2 hours.

-

Infection: The pseudotyped lentiviral particles are added to the wells.

-

Incubation: The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.

-

Lysis and Luciferase Assay: The cells are lysed, and a luciferase substrate is added. The resulting luminescence, which is proportional to the level of viral entry, is measured using a luminometer.

-

Data Analysis: The percentage of inhibition is calculated relative to untreated, infected control cells. The IC50 value is determined from the dose-response curve.[14]

Visualization: Antiviral Screening Workflow

The following diagram outlines the general workflow for an in vitro antiviral screening experiment.

Caption: A typical experimental workflow for in vitro antiviral activity screening.

Antimicrobial Activity

BBIQ alkaloids have also been investigated for their activity against pathogenic bacteria and fungi.[18][19] A notable area of research is their potential to act synergistically with conventional antibiotics to combat resistant strains like methicillin-resistant Staphylococcus aureus (MRSA).[20][21]

Quantitative Data: In Vitro Antimicrobial & Synergistic Activity

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

Table 4: Antibacterial Activity of BBIQ Alkaloids against MRSA

| Compound | Activity Metric | Value (μg/mL) | Reference |

|---|---|---|---|

| Tetrandrine | MIC Range | 64 - 128 | [20] |

| Demethyltetrandrine | MIC Range | 64 - 128 | [20] |

| Tetrandrine + Cefazolin | MIC Reduction (Tet) | 75 - 94% | [20] |

| Tetrandrine + Cefazolin | FICI* Range | 0.188 - 0.625 |[20] |

*FICI (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy.

SAR Insights:

-

Tetrandrine and its demethylated form show moderate intrinsic antibacterial activity against MRSA.[20]

-

Crucially, tetrandrine demonstrates significant synergy with the β-lactam antibiotic cefazolin, drastically reducing the concentration of both drugs needed to inhibit MRSA growth.[20][21] This suggests that BBIQ alkaloids can act as antibiotic enhancers or resistance breakers.

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standard laboratory method for determining the MIC of an antimicrobial agent.[22]

Principle: The test compound is serially diluted in a liquid growth medium in a 96-well plate. A standardized inoculum of the target microorganism is added to each well. The MIC is identified as the lowest concentration of the compound at which no visible growth occurs after incubation.

Procedure:

-

Preparation of Compound Dilutions: A two-fold serial dilution of the BBIQ alkaloid is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: A standardized suspension of the test bacterium (e.g., MRSA) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension. A positive control well (broth + bacteria) and a negative control well (broth only) are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: After incubation, the plate is visually inspected for turbidity. The MIC is the lowest concentration of the alkaloid in which there is no visible growth.

-

For Synergy Testing (Chequerboard Assay): The assay is set up in a two-dimensional array where one axis represents dilutions of the BBIQ alkaloid and the other represents dilutions of the antibiotic. The FICI is then calculated to determine if the interaction is synergistic, additive, or indifferent.[20]

Visualization: Synergy Between BBIQ Alkaloids and Antibiotics

This diagram illustrates the concept of synergy, where the combination of a BBIQ alkaloid and a conventional antibiotic is more effective than either agent alone.

Caption: BBIQ alkaloids can act synergistically with antibiotics to inhibit resistant bacteria.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. An overview on the chemistry, pharmacology and anticancer properties of tetrandrine and fangchinoline (alkaloids) from Stephania tetrandra roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Comprehensive Appraisal of Bisbenzylisoquinoline Alkaloids Isolated From Genus Cyclea for Anticancer Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Exploring the anticancer potential of bisbenzylisoquinoline alkaloid- phaeanthine and its targeted delivery through a nanocarrier system [ir.niist.res.in:8080]

- 6. researchgate.net [researchgate.net]

- 7. repository.limu.edu.ly [repository.limu.edu.ly]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis, biological evaluation and toxicity of novel tetrandrine analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Semisynthesis of bersavine and berbamine derivatives that target the CaMKIIγ:cMyc axis for lymphoma therapy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and antitumor activity in vitro of novel berbamine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Anticancer Activity of 9-O-Pyrazole Alkyl Substituted Berberine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anticoronavirus Isoquinoline Alkaloids: Unraveling the Secrets of Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Bisbenzylisoquinoline Alkaloids of Cissampelos Sympodialis With in Vitro Antiviral Activity Against Zika Virus [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. eurekaselect.com [eurekaselect.com]

- 19. Antimicrobial activity of benzylisoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synergistic Antibacterial and Antibiotic Effects of Bisbenzylisoquinoline Alkaloids on Clinical Isolates of Methicillin-Resistant Staphylococcus Aureus (MRSA) | MDPI [mdpi.com]

- 21. Synergistic antibacterial and antibiotic effects of bisbenzylisoquinoline alkaloids on clinical isolates of methicillin-resistant Staphylococcus aureus (MRSA) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

Unveiling the Toxicological Profile of Oxycanthine: A Data-Deficient Landscape

A comprehensive, in-depth technical guide on the toxicology and safety profile of oxycanthine, a bisbenzylisoquinoline alkaloid, cannot be constructed at this time due to a significant lack of specific preclinical and clinical safety data in the public domain. Extensive literature searches have revealed a notable absence of dedicated studies on the acute, sub-chronic, and chronic toxicity, as well as the genotoxic, carcinogenic, and reproductive effects of this compound. Consequently, the quantitative data and detailed experimental protocols required to fulfill the core requirements of a detailed technical guide for researchers, scientists, and drug development professionals are not available.

While direct toxicological data on this compound is scarce, a general understanding of the potential hazards can be inferred from the broader class of bisbenzylisoquinoline (BBIQ) alkaloids. However, it is crucial to interpret this information with caution, as toxicological properties can vary significantly between structurally related compounds.

General Toxicological Considerations for Bisbenzylisoquinoline Alkaloids

Bisbenzylisoquinoline alkaloids are a diverse group of natural products, some of which are known to possess significant biological and toxicological activities.[1] The toxicity of some BBIQ alkaloids, such as tetrandrine, has been linked to renal and liver damage.[2] The proposed mechanism for this toxicity involves the metabolic formation of reactive quinone methide intermediates.[2]

In Vitro Cytotoxicity of Related Alkaloids

Some bisbenzylisoquinoline alkaloids have demonstrated cytotoxic effects in various in vitro assays, particularly against cancer cell lines.[3] For instance, cycleanine and tetrandrine, alkaloids structurally related to this compound, have shown to induce apoptosis in ovarian cancer cell lines with IC50 values ranging from 7 to 14 μM.[3]

It is imperative to reiterate that these findings are not specific to this compound and may not be predictive of its toxicological profile.

Data Gaps and Future Directions

The absence of a comprehensive toxicology and safety profile for this compound represents a critical knowledge gap for any potential therapeutic development. To address this, a systematic evaluation of its safety is required, following established regulatory guidelines. This would typically involve a battery of in vitro and in vivo studies, including:

-

Acute, Sub-chronic, and Chronic Toxicity Studies: To determine the potential target organs of toxicity and to establish No-Observed-Adverse-Effect Levels (NOAELs).

-

Genotoxicity Assays: Including the Ames test for mutagenicity and in vitro/in vivo micronucleus assays for clastogenicity, to assess the potential for DNA damage.

-

Carcinogenicity Bioassays: Long-term studies in rodent models to evaluate the tumorigenic potential.

-

Reproductive and Developmental Toxicity Studies: To assess the potential effects on fertility, embryonic development, and offspring.

-

Safety Pharmacology Studies: To investigate potential adverse effects on vital physiological functions, such as the cardiovascular, respiratory, and central nervous systems.

-

ADME (Absorption, Distribution, Metabolism, and Excretion) Studies: To understand the pharmacokinetic and metabolic fate of this compound in the body.

Visualizing the Path Forward: A Conceptual Workflow for Toxicological Evaluation

While specific signaling pathways for this compound's potential toxicity cannot be diagrammed due to a lack of data, a generalized workflow for its future toxicological assessment can be conceptualized.

Caption: A conceptual workflow for the preclinical toxicological evaluation of this compound.

References

- 1. Bisbenzylisoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. Thirteen bisbenzylisoquinoline alkaloids in five Chinese medicinal plants: Botany, traditional uses, phytochemistry, pharmacokinetic and toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cytotoxicity Effects and Apoptosis Induction by Bisbenzylisoquinoline Alkaloids from Triclisia subcordata - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Targets of Oxycanthine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding and methodologies for identifying the protein targets and binding sites of oxycanthine, a bisbenzylisoquinoline alkaloid with a range of reported biological activities. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Introduction

This compound, a natural alkaloid found in plants of the Berberis genus, has garnered scientific interest for its potential anti-inflammatory, antioxidant, and antiviral properties. Elucidating the specific protein targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This guide summarizes the current, albeit limited, knowledge of this compound's protein interactions and provides a detailed framework of experimental protocols for definitive target identification and validation.

Computationally Predicted Protein Targets of this compound

To date, direct experimental identification of this compound's protein targets is limited in the scientific literature. However, in silico molecular docking studies have provided initial insights into potential binding partners. These computational analyses predict the binding affinity and interaction patterns of a ligand with a protein of known three-dimensional structure.

Data Presentation: In Silico Docking Studies

The following table summarizes the quantitative data from molecular docking studies that have investigated the interaction of this compound with specific protein targets.

| Target Protein | Organism/Virus | Docking Software | Predicted Binding Energy (kcal/mol) | Predicted IC50 (µg/mL) | Key Interacting Residues (Predicted) |

| SARS-CoV-2 Main Protease (Mpro) | SARS-CoV-2 | AutoDock Vina | -8.4 | Not Reported | Not Reported |